(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
CAS No.: 1286207-27-9
Cat. No.: VC5438006
Molecular Formula: C10H12ClFN2O3
Molecular Weight: 262.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286207-27-9 |
|---|---|
| Molecular Formula | C10H12ClFN2O3 |
| Molecular Weight | 262.67 |
| IUPAC Name | (3S)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1 |
| Standard InChI Key | LOCGTHSXUAAHBI-QRPNPIFTSA-N |
| SMILES | C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s molecular formula is C₁₀H₁₂ClFN₂O₃, with a molecular weight of 262.66 g/mol . Its IUPAC name, (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine hydrochloride, reflects the stereochemistry at the pyrrolidine’s 3-position and the substitution pattern on the phenoxy ring. Key structural elements include:
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A pyrrolidine ring with an (S)-configured chiral center.
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A 2-fluoro-6-nitrophenoxy group attached to the pyrrolidine.
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A hydrochloride salt form, enhancing solubility and stability .
The fluorine and nitro groups confer electronic effects that influence reactivity. The nitro group’s electron-withdrawing nature polarizes the aromatic ring, while the fluorine atom enhances metabolic stability and binding interactions.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three primary steps:
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Nitration: 2-Fluorophenol undergoes nitration to introduce the nitro group at the 6-position, yielding 2-fluoro-6-nitrophenol.
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Etherification: Reaction of 2-fluoro-6-nitrophenol with (S)-3-chloropyrrolidine under basic conditions forms the ether linkage.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to optimize yield and purity.
Retrosynthetic Analysis
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The compound undergoes characteristic reactions:
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding (S)-3-(2-fluoro-6-aminophenoxy)pyrrolidine.
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Fluorine Substitution: Nucleophilic aromatic substitution replaces fluorine with amines or thiols under DMF at elevated temperatures.
Stability Considerations
The nitro group’s electron-withdrawing effect stabilizes the phenoxy ring against electrophilic attack but renders it susceptible to reduction. The hydrochloride salt enhances hygroscopicity, requiring anhydrous storage .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In malaria research, related quinoline-based inhibitors (e.g., Ki8751) target Plasmodium kinases like PfPK6 . Although this compound’s kinase inhibition remains unstudied, its urea and aryl ether motifs align with pharmacophores critical for binding ATP pockets .
Comparative Analysis with Structural Analogs
The pyrrolidine ring’s smaller size and chirality may improve target selectivity compared to piperidine analogs.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for:
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Anticancer Agents: Nitro-reduced analogs could act as DNA intercalators.
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Antimicrobials: Fluorine enhances penetration through bacterial membranes.
Chemical Biology Probes
Its reactive nitro group enables photoaffinity labeling for target identification in proteomic studies.
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